molecular formula C13H17N B1217345 2-(4-Isobutylphenyl)propanenitrile CAS No. 58609-73-7

2-(4-Isobutylphenyl)propanenitrile

Cat. No. B1217345
CAS RN: 58609-73-7
M. Wt: 187.28 g/mol
InChI Key: PKQKHWNHCKNYSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insights into potential methods for producing 2-(4-Isobutylphenyl)propanenitrile. One method involves the electrochemical reduction of p-isobutylacetophenone, indicating a pathway that could potentially be adapted for the synthesis of 2-(4-Isobutylphenyl)propanenitrile (Ikeda & Manda, 1984). Additionally, the multicomponent synthesis approach, as demonstrated in the production of a 4H-pyran molecule involving 2-(4-isobutylphenyl)propanal, suggests a versatile method that could be relevant (Kumar et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds, such as isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate, has been thoroughly investigated. Techniques like FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectrometry, along with computational methods like DFT-B3LYP, have been utilized to understand the structure and behavior of these molecules, providing a framework for analyzing 2-(4-Isobutylphenyl)propanenitrile (Kumar et al., 2021).

Chemical Reactions and Properties

The compound's potential to participate in various chemical reactions, such as Michael addition or multicomponent synthesis reactions, has been explored in related studies. These reactions highlight the compound's reactivity and its potential utility in synthesizing complex organic molecules (Berzosa et al., 2010).

Scientific Research Applications

Nonlinear Optical Properties

2-(4-Isobutylphenyl)propanenitrile derivatives exhibit significant nonlinear optical properties, making them potential candidates for optical device applications, such as optical limiters and switches. Studies on various derivatives, like 2-(4-isobutylphenyl)-N′-[1-(4-Nitrrophenyl)ethylidene] propane hydrazide, show promising results in this field. These derivatives have demonstrated two-photon absorption, indicating their utility in advanced optical applications (Naseema et al., 2012).

Structural Studies

The compound and its derivatives have been the subject of extensive structural analysis using X-ray diffraction and other spectral techniques. For instance, studies on 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile have provided insights into the crystal structures and molecular conformations, which are crucial for understanding the material's properties and potential applications in various fields (Sharma et al., 2014).

Precursors for Heterocyclic Synthesis

2-Amino-2-alkyl(aryl)propanenitriles, including 2-(4-Isobutylphenyl)propanenitrile, are valuable as precursors in synthesizing heterocyclic systems like imidazole derivatives and oxazoles. Their versatility in chemical reactions highlights their importance in medicinal chemistry and material science (Drabina & Sedlák, 2012).

Safety And Hazards

2-(4-Isobutylphenyl)propanenitrile may cause skin irritation and can be harmful if absorbed through the skin. It can also be harmful if swallowed or inhaled . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQKHWNHCKNYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974154
Record name 2-[4-(2-Methylpropyl)phenyl]propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)propanenitrile

CAS RN

58609-73-7
Record name α-Methyl-4-(2-methylpropyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58609-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Isobutylphenyl)propiononitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)phenyl]propanenitrile
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Record name 2-(4-isobutylphenyl)propiononitrile
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Synthesis routes and methods I

Procedure details

A crude solution of 410 mg (2.0 mmol) of 1-cyano-1-hydroxy-1-(4-isobutylphenyl)ethane (IBACH) in 5 mL of toluene was treated under nitrogen with 450 mg (1.0 mmol) of a finely-ground commercial phosphorus pentasulfide which is a mixture of tetraphosphorus decasulfide and tetraphosphorus nonasulfide. The reaction mixture was stirred well and heated in an 85° C. bath for one hour. GC analysis of the crude reaction product indicated that the reaction resulted in the formation of 1-cyano-1-(4-isobutylphenyl)ethane (PN) and 2-(4-isobutylphenyl)acrylonitrile (UN) in a ratio of 2/1.
[Compound]
Name
crude solution
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0 (± 1) mol
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410 mg
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reactant
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0 (± 1) mol
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Reaction Step One
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5 mL
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solvent
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

4-isobutyl-α-methylphenylacetamide (2 g; 9.7 mmol), prepared according the procedure described in WO 00/24710, is dissolved in a solution (2:1) toluene/trichloromethane (30 mL). 20% in toluene phosgene (15.5 mL, 30 mmol) is added and the resulting mixture is left stirring 12 h under inert atmosphere until the complete disappearance of the starting reagent. After solvents evaporation under reduced pressure, the crude is dissolved in ethyl acetate (20 mL), the organic phase is washed with a saturated solution of NaHCO3 (2×20 mL) and with a saturated solution of NaCl (2×15 mL), dried over Na2SO4 and evaporated under vacuum to give 2-(4-isobutylphenyl)propionitrile as colourless oil (1.45 g; 7.76 mmol). Yield 80%. 1H-NMR (CDCl3): δ 7.42 (d, 2H, J=7 Hz); 7.28 (d, 2H, J=7 Hz); 4.05 (q, 1H, J=8 Hz); 2.65 (d, 2H, J=8 Hz); 1.95 (m, 1H); 1.80 (d, 3H, J=8 Hz); 1.05 (d, 6H, J=8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
toluene phosgene
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Name
toluene trichloromethane
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
R Lievano, HI Pérez, N Manjarrez, A Solís, M Solís-Oba - Molecules, 2012 - mdpi.com
A novel application of whole cells of Nocardia corallina B-276 for the deracemisation of ibuprofen is reported. This microorganism successfully hydrolysed ibuprofen nitrile to ibuprofen …
Number of citations: 18 www.mdpi.com
N Collins, D Stout, JP Lim, JP Malerich… - … Process Research & …, 2020 - ACS Publications
Automated peptide and oligonucleotide synthesizers enabled a revolution in molecular biology and helped pave the way to modern synthetic biology. Similarly, fully automated …
Number of citations: 47 pubs.acs.org
TM Coady, LV Coffey, C O'Reilly… - European Journal of …, 2015 - Wiley Online Library
Assessment of Rhodococcus erythropolis SET1, a novel nitrile hydrolysing bacterial isolate, has been undertaken with 34 nitriles, 33 chiral and 1 prochiral. These substrates consist …
YS Anteneh, CMM Franco - Frontiers in microbiology, 2019 - frontiersin.org
Production of fuels, therapeutic drugs, chemicals, and biomaterials using sustainable biological processes have received renewed attention due to increasing environmental concerns. …
Number of citations: 43 www.frontiersin.org
F Song, R Salter, L Chen - The Journal of Organic Chemistry, 2017 - ACS Publications
Degradation-reconstruction approaches for isotope labeling synthesis have been known for their remarkable efficiency, but applications are scarce due to some fundamental limitations …
Number of citations: 37 pubs.acs.org
R Xinyi, W Guangzhu, J Xiaolei… - Chinese Journal of Organic …, 2022 - sioc-journal.cn
α-Bromocarboxamides and electrophilic cyanide reagent were transformed into the corresponding α-cyanocarboxamides and ketene imine zinc intermediate in the presence of Zn …
Number of citations: 2 sioc-journal.cn
S Kar, H Sanderson, K Roy, E Benfenati… - Chemical …, 2021 - ACS Publications
The principles of green chemistry (GC) can be comprehensively implemented in green synthesis of pharmaceuticals by choosing no solvents or green solvents (preferably water), …
Number of citations: 141 pubs.acs.org
S Chakraborty, A Biswas, SK Mandal - ChemCatChem, 2023 - Wiley Online Library
A redox‐active phenalenyl ligand coordinated Mn(III)‐complex can be reduced chemically to generate an active catalyst containing a ligand‐centered radical. This chemically reduced …
H Jitsumatsu, M Araki, A Mizukami, T Kimachi - Synthesis, 2023 - thieme-connect.com
Herein, we demonstrate the synthesis of aliphatic nitriles from N-acyl (2-nitrophenyl)sulfonamides via a desulfonylative Smiles rearrangement. The developed reaction routes provide a …
Number of citations: 0 www.thieme-connect.com
J Otevrel, D Svestka, P Bobal - RSC advances, 2020 - pubs.rsc.org
We have identified a novel one-pot method for the synthesis of β-amino alcohols, which is based on C–H bond hydroxylation at the benzylic α-carbon atom with a subsequent nitrile or …
Number of citations: 3 pubs.rsc.org

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